Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N'-methyl-
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Overview
Description
Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- is a complex organic compound that features a benzothiazole ring substituted with an aminomethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- typically involves the reaction of 2-aminobenzothiazole with sulfonyl chloride under basic conditions to introduce the sulfonamide group. This is followed by the reaction with methylamine to introduce the N’-methyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction of nitro groups yields amines .
Scientific Research Applications
Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism by which ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- exerts its effects involves the interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, which is essential for bacterial growth, thus acting as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
Benzothiazole derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Ethanediamide, N-(6-(aminosulfonyl)-2-benzothiazolyl)-N’-methyl- is unique due to its combination of a benzothiazole ring and a sulfonamide group, which imparts specific chemical and biological properties. This makes it particularly valuable in applications where both stability and reactivity are required .
Properties
CAS No. |
104388-96-7 |
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Molecular Formula |
C10H10N4O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-methyl-N'-(6-sulfamoyl-1,3-benzothiazol-2-yl)oxamide |
InChI |
InChI=1S/C10H10N4O4S2/c1-12-8(15)9(16)14-10-13-6-3-2-5(20(11,17)18)4-7(6)19-10/h2-4H,1H3,(H,12,15)(H2,11,17,18)(H,13,14,16) |
InChI Key |
OGFVKPGQCRFVSE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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